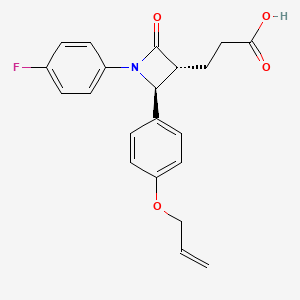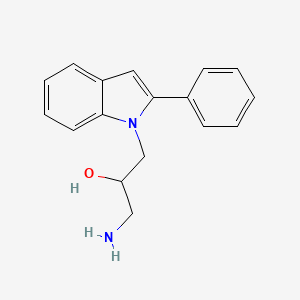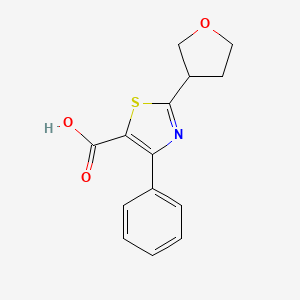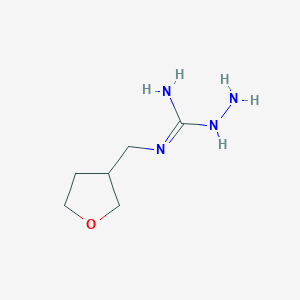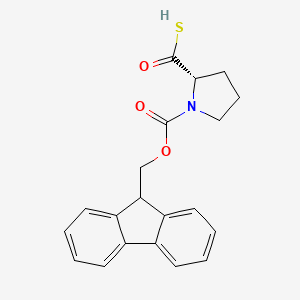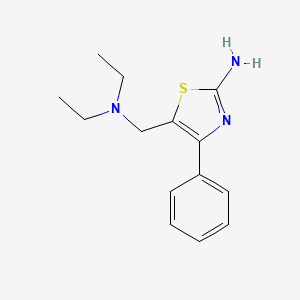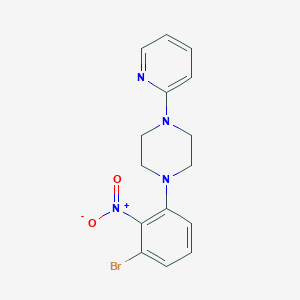![molecular formula C9H10N2OS B15204545 2-(Aminomethyl)-4-(methylthio)benzo[d]oxazole](/img/structure/B15204545.png)
2-(Aminomethyl)-4-(methylthio)benzo[d]oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Aminomethyl)-4-(methylthio)benzo[d]oxazole is a chemical compound with the molecular formula C9H10N2OS It is a derivative of benzo[d]oxazole, featuring an aminomethyl group at the 2-position and a methylthio group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-4-(methylthio)benzo[d]oxazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-aminomethylbenzo[d]oxazole.
Thioether Formation: The introduction of the methylthio group at the 4-position is achieved through a nucleophilic substitution reaction. This involves the reaction of 2-aminomethylbenzo[d]oxazole with a suitable methylthiolating agent, such as methylthiol or dimethyl disulfide, under basic conditions.
Reaction Conditions: The reaction is typically carried out in an organic solvent, such as dichloromethane or toluene, at elevated temperatures (50-100°C) to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and reagents are used to produce the compound in bulk.
Optimization: Reaction conditions, such as temperature, solvent, and reaction time, are optimized to maximize yield and purity.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Aminomethyl)-4-(methylthio)benzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Oxidation of the methylthio group yields sulfoxide or sulfone derivatives.
Reduction: Reduction of the nitro group results in the formation of an amino group.
Substitution: Substitution reactions produce various derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(Aminomethyl)-4-(methylthio)benzo[d]oxazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-(Aminomethyl)-4-(methylthio)benzo[d]oxazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways: It can influence various biochemical pathways, such as signal transduction, gene expression, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Methylthio)benzo[d]oxazole: Lacks the aminomethyl group, making it less versatile in chemical reactions.
2-(Aminomethyl)benzo[d]oxazole: Lacks the methylthio group, which may affect its biological activity.
4-(Methylthio)benzo[d]oxazole: Lacks the aminomethyl group, limiting its applications in certain reactions.
Uniqueness
2-(Aminomethyl)-4-(methylthio)benzo[d]oxazole is unique due to the presence of both the aminomethyl and methylthio groups, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C9H10N2OS |
|---|---|
Molekulargewicht |
194.26 g/mol |
IUPAC-Name |
(4-methylsulfanyl-1,3-benzoxazol-2-yl)methanamine |
InChI |
InChI=1S/C9H10N2OS/c1-13-7-4-2-3-6-9(7)11-8(5-10)12-6/h2-4H,5,10H2,1H3 |
InChI-Schlüssel |
ZZHJGEUCZUZFQH-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=CC=CC2=C1N=C(O2)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[(2,5-Difluoro-phenylcarbamoyl)-methyl]-carbamic acid tert-butyl ester](/img/structure/B15204470.png)
